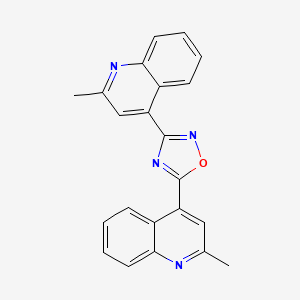![molecular formula C27H25ClN6O3 B11489706 2-[2'-Amino-3'-cyano-1'-(dimethylamino)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinolin]-1-YL]-N-(3-chlorophenyl)acetamide](/img/structure/B11489706.png)
2-[2'-Amino-3'-cyano-1'-(dimethylamino)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinolin]-1-YL]-N-(3-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2’-Amino-3’-cyano-1’-(dimethylamino)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinolin]-1-YL]-N-(3-chlorophenyl)acetamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2’-Amino-3’-cyano-1’-(dimethylamino)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinolin]-1-YL]-N-(3-chlorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the spiro[indole-quinoline] core, followed by the introduction of the amino, cyano, and dimethylamino groups. The final step involves the acylation of the spirocyclic intermediate with 3-chlorophenylacetic acid under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2’-Amino-3’-cyano-1’-(dimethylamino)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinolin]-1-YL]-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives
Scientific Research Applications
2-[2’-Amino-3’-cyano-1’-(dimethylamino)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinolin]-1-YL]-N-(3-chlorophenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[2’-Amino-3’-cyano-1’-(dimethylamino)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinolin]-1-YL]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s observed biological activities. The pathways involved may include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[2’-Amino-3’-cyano-1’-(methylamino)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinolin]-1-YL]-N-(3-chlorophenyl)acetamide
- 2-[2’-Amino-3’-cyano-1’-(ethylamino)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinolin]-1-YL]-N-(3-chlorophenyl)acetamide
Uniqueness
The uniqueness of 2-[2’-Amino-3’-cyano-1’-(dimethylamino)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinolin]-1-YL]-N-(3-chlorophenyl)acetamide lies in its specific combination of functional groups and spirocyclic structure. This combination imparts unique chemical and biological properties that distinguish it from similar compounds. For example, the presence of the dimethylamino group may enhance its solubility and bioavailability compared to its methylamino or ethylamino analogs.
Properties
Molecular Formula |
C27H25ClN6O3 |
|---|---|
Molecular Weight |
517.0 g/mol |
IUPAC Name |
2-[2-amino-3-cyano-1-(dimethylamino)-2',5-dioxospiro[7,8-dihydro-6H-quinoline-4,3'-indole]-1'-yl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C27H25ClN6O3/c1-32(2)34-21-11-6-12-22(35)24(21)27(19(14-29)25(34)30)18-9-3-4-10-20(18)33(26(27)37)15-23(36)31-17-8-5-7-16(28)13-17/h3-5,7-10,13H,6,11-12,15,30H2,1-2H3,(H,31,36) |
InChI Key |
JYNMFRWIGDOXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1C2=C(C(=O)CCC2)C3(C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)Cl)C(=C1N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11489632.png)
![3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11489636.png)
![3-methyl-8-[(4-methylpiperidino)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11489643.png)
![2-[2-(4-Cyclohexylphenoxy)ethyl]-3-hydroxy-3-phenylisoindolin-1-one](/img/structure/B11489651.png)
![5-(3-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2H-tetrazole](/img/structure/B11489658.png)

![3-(3,4-Dichlorophenyl)-1-(5-methyl-2-thiazolin-2-yl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11489665.png)
![N-[3'-acetyl-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B11489667.png)

![2-Cyano-4-(dibenzo[b,d]furan-2-yloxy)-5-nitrophenyl cyanide](/img/structure/B11489671.png)
![1-[2-isopropyl-3-[(4-methylphenyl)sulfonyl]tetrahydro-1(2H)-pyrimidinyl]-2-morpholino-1-ethanone](/img/structure/B11489673.png)
![3-[4-(cyclopentyloxy)phenyl]-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid](/img/structure/B11489681.png)
![ethyl 2-ethoxy-3,3,3-trifluoro-N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}alaninate](/img/structure/B11489688.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-3-nitropyridin-2-amine](/img/structure/B11489693.png)
